![molecular formula C14H18N4O2S B6616344 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 337487-81-7](/img/structure/B6616344.png)

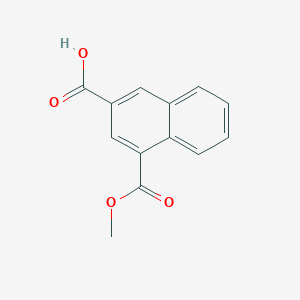

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl)sulfanylacetic acid (abbreviated as 2-A5-TBPTTA) is a synthetic molecule that has been studied for its potential applications in medical research and drug development. 2-A5-TBPTTA is a small molecule that has been found to possess a range of biological effects, including the inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders.

Scientific Research Applications

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been studied for its potential applications in medical research and drug development. It has been found to possess a range of biological effects, including inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders. For example, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not yet fully understood. However, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. For example, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.

Biochemical and Physiological Effects

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to have a range of biochemical and physiological effects. It has been found to interact with a number of proteins and enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. However, there are also a number of limitations. For example, the mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not yet fully understood, which makes it difficult to predict its effects in different contexts. Additionally, it has been found to have a relatively short half-life in vivo, which limits its potential for use as a drug candidate.

Future Directions

Given the potential applications of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, there are a number of possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, which would enable the development of more targeted therapies. Additionally, research could be conducted to identify potential drug candidates that are more stable in vivo and have a longer half-life. Finally, further research could be conducted to identify other potential applications of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, such as the treatment of neurological disorders.

Synthesis Methods

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is synthesized using a three-step process. The first step involves the reaction of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl chloride with aqueous sodium sulfide to form the intermediate 2-(4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl chloride. The intermediate is then reacted with acetic acid in the presence of anhydrous sodium acetate to form 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. The reaction is carried out in an inert atmosphere and is monitored by thin-layer chromatography (TLC).

properties

IUPAC Name |

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBDJMMHSBOWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)

![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)